molecular formula C16H18BrN3O3S B2633215 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine CAS No. 2380079-64-9

5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine

货号 B2633215
CAS 编号: 2380079-64-9
分子量: 412.3
InChI 键: DEUKIZBKYPQVQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 protein. TYK2 is a member of the JAK family of kinases, which are involved in the regulation of immune responses. BMS-986165 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as psoriasis and rheumatoid arthritis.

作用机制

5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine targets the TYK2 protein, which is involved in the signaling pathways that regulate immune responses. Specifically, TYK2 is involved in the signaling pathways for the cytokines IL-12, IL-23, and type I interferons. By inhibiting TYK2 activity, 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine can reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine has been shown to have a number of biochemical and physiological effects. In preclinical studies, 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine has been shown to effectively inhibit TYK2 activity, leading to a reduction in the production of pro-inflammatory cytokines. This reduction in cytokine production has been associated with a reduction in disease activity in animal models of autoimmune diseases.

实验室实验的优点和局限性

One of the advantages of 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine is its specificity for TYK2. This specificity allows for targeted inhibition of the cytokine signaling pathways that are involved in autoimmune diseases, while minimizing off-target effects. However, one limitation of 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine is its relatively short half-life, which may limit its effectiveness in clinical settings.

未来方向

There are several potential future directions for research on 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine. One area of interest is the development of combination therapies that target multiple cytokine signaling pathways. Another area of interest is the investigation of the long-term safety and efficacy of 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine in clinical trials. Finally, there is a need for further research on the mechanisms of action of 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine, in order to better understand its effects on the immune system.

合成方法

The synthesis of 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine involves several steps, starting with the reaction of 5-bromo-2-chloropyrimidine with 1-(4-methylphenyl)sulfonylpiperidine. The resulting intermediate is then subjected to a series of reactions, including a Suzuki coupling reaction and a Buchwald-Hartwig amination, to yield the final product.

科学研究应用

5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine has been the subject of numerous scientific studies, which have demonstrated its potential as a therapeutic agent for autoimmune diseases. In preclinical studies, 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine has been shown to effectively inhibit TYK2 activity, leading to a reduction in the production of pro-inflammatory cytokines. These studies have also shown that 5-Bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine has a favorable safety profile and is well-tolerated in animal models.

属性

IUPAC Name

5-bromo-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3S/c1-12-2-4-15(5-3-12)24(21,22)20-8-6-14(7-9-20)23-16-18-10-13(17)11-19-16/h2-5,10-11,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUKIZBKYPQVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-{[1-(4-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。